molecular formula C19H28N2O4 B2858068 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate CAS No. 1207455-37-5

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate

Cat. No.: B2858068
CAS No.: 1207455-37-5
M. Wt: 348.443
InChI Key: BQDWTKGOXJXCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (CAS: 1207455-37-5, MFCD28965355) is a piperazine-derived compound with dual ester functionalities. It features a benzyl group at the 4-position and a tert-butyl group at the 1-position, along with methyl substituents at the 2- and 6-positions of the piperazine ring. This compound is widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the development of chiral ligands or protected amine precursors for drug discovery . Its purity is typically reported as 95% in commercial catalogs , though specialized suppliers may offer analytical-grade material with certificates of analysis (COA) and safety documentation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of benzyl chloride with tert-butylamine under controlled conditions to form the intermediate benzyl-tert-butyl piperazine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate may be used to study biological processes or as a precursor for bioactive compounds.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

The structural and functional diversity of piperazine derivatives necessitates a systematic comparison with analogous compounds. Below is an analysis of key comparators based on substituents, physicochemical properties, and applications.

Structural Analogues with Modified Substituents

Compound Name CAS Number Molecular Formula Key Substituents Purity Melting Point (°C) Boiling Point (°C) Density (g/cm³) Reference
4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate 1207455-37-5 C21H30N2O4 2,6-dimethyl; benzyl; tert-butyl 95% N/A N/A N/A
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate 1228675-25-9 C19H24N2O5 2-oxo; benzyl; tert-butyl N/A N/A 500.9±50.0 1.2±0.1
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate 1263093-90-8 C22H31N3O5 2-pyrrolidine-carbonyl; benzyl; tert-butyl ≥95% N/A N/A N/A
1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 317365-33-6 C19H26N2O5 2-hydroxymethyl; benzyl; tert-butyl N/A N/A N/A N/A

Key Observations :

  • Similarly, the pyrrolidine-carbonyl group (1263093-90-8) adds steric bulk and amide functionality, which may influence binding affinity in medicinal chemistry applications .

Physicochemical Properties

  • Thermal Stability: The 2-oxo derivative (1228675-25-9) exhibits a notably high boiling point (500.9±50.0°C), likely due to increased intermolecular hydrogen bonding from the ketone group . In contrast, dimethyl-substituted variants (e.g., 1207455-37-5) may have lower thermal stability due to reduced polarity.
  • Density : The density of 1228675-25-9 (1.2±0.1 g/cm³) aligns with typical values for aromatic esters, while bulkier substituents (e.g., pyrrolidine-carbonyl) may increase molecular weight without significantly altering density .

Research Findings and Trends

  • Catalytic Applications : Piperazine dicarboxylates are increasingly used in asymmetric catalysis. For example, tert-butyl-protected variants serve as precursors for chiral auxiliaries in enantioselective alkylation reactions .
  • Drug Development : Derivatives with hydroxymethyl or pyrrolidine substituents (e.g., 317365-33-6, 1263093-90-8) are explored as intermediates for kinase inhibitors or protease inhibitors, though specific biological data remain proprietary .

Biological Activity

4-Benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (CAS Number: 1207455-37-5) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O4C_{19}H_{28}N_{2}O_{4} with a molecular weight of approximately 348.44 g/mol. The compound features a piperazine ring substituted with a benzyl group and tert-butyl group, which may influence its pharmacological properties.

Neuroprotective Properties

Piperazine derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. A study highlighted that certain piperazine compounds could inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease. Given the structural characteristics of this compound, it may similarly interact with acetylcholinesterase or other neuroreceptors.

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAcetylcholinesterase Inhibition<1
Compound BAnti-inflammatory5
Compound CAnalgesic<10
This compound Potential Neuroprotective EffectsTBDHypothetical based on structure

Study on Piperazine Derivatives

A comparative study on the biological activities of various piperazine derivatives demonstrated that modifications in the piperazine ring significantly affect their pharmacological profiles. For example, compounds with bulky groups like tert-butyl showed enhanced lipophilicity and better blood-brain barrier penetration. This suggests that this compound may possess similar advantageous properties for neuropharmacological applications.

In Vivo Efficacy

In vivo studies involving related piperazine compounds have shown promising results in reducing inflammation and pain in murine models. These findings support further investigation into the efficacy of this compound as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate, and how are intermediates purified?

  • Methodology : The synthesis typically involves sequential protection of the piperazine core. For example:

N-Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .

Regioselective benzylation at the 4-position via nucleophilic substitution, often employing benzyl chloride and a catalytic base (e.g., K₂CO₃).

Methylation at positions 2 and 6 using methyl iodide under controlled pH to avoid over-alkylation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) by analyzing bond lengths and angles in the piperazine ring .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis of the ester groups or tert-butyl cleavage. Stability assays (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation be addressed to minimize byproducts?

  • Optimization Strategies :

  • Use bulky bases (e.g., DBU) to sterically hinder undesired substitution sites.
  • Employ kinetic control via low-temperature reactions (−20°C) to favor benzylation at the less hindered nitrogen .
  • Monitor reaction progress in real-time using inline FTIR to detect intermediate formation .

Q. What computational methods are suitable for predicting the compound’s conformational flexibility and binding affinity?

  • Molecular Dynamics (MD) Simulations : Simulate the piperazine ring’s chair-to-boat transitions in solvent (e.g., DMSO) using AMBER or GROMACS.
  • Docking Studies : Screen against target proteins (e.g., neurotransmitter receptors) with AutoDock Vina, focusing on hydrogen bonding with the dicarboxylate groups .

Q. How can contradictory biological activity data across studies be resolved?

  • Troubleshooting Framework :

  • Validate assay conditions (e.g., pH, serum concentration) that may alter the compound’s protonation state or solubility.
  • Compare cell permeability using Caco-2 assays with/without P-glycoprotein inhibitors .
  • Perform dose-response curves (IC50/EC50) across multiple cell lines to identify tissue-specific effects .

Q. What green chemistry approaches are viable for scaling up synthesis while reducing waste?

  • Sustainable Methods :

  • Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Use immobilized lipases for enantioselective esterification to reduce racemization .
  • Implement flow chemistry to enhance heat/mass transfer and minimize solvent use .

Q. Data Contradiction Analysis

  • Example Issue : Discrepancies in reported yields for the tert-butyl protection step.
    • Root Cause : Variability in Boc₂O stoichiometry or moisture content in reagents.
    • Resolution :

Pre-dry reagents over molecular sieves.

Use in situ FTIR to monitor carbamate formation (disappearance of Boc₂O’s carbonyl peak at ~1750 cm⁻¹) .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDWTKGOXJXCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.